molecular formula C8H3Cl2NO2 B1293616 5,7-Dichloroisatin CAS No. 6374-92-1

5,7-Dichloroisatin

Cat. No. B1293616
CAS RN: 6374-92-1
M. Wt: 216.02 g/mol
InChI Key: AYGGQJHJRFZDFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09079853B2

Procedure details

Was made in an analogous fashion to 1-propylindoline-2,3-dione using 5,7-dichloroisatin (purchased from Fisher Scientific) and 1-bromopropane (purchased from Fisher Scientific). 1H NMR δ 7.53 (d, 1H), 7.51 (d, 1H), 4.05 (t, 2H), 1.78 (m, 2H), 0.99 (t, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](N1C2C(=CC=CC=2)C(=O)C1=O)[CH2:2][CH3:3].[Cl:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([Cl:25])[CH:24]=1)[NH:21][C:20](=[O:26])[C:19]2=[O:27].BrCCC>>[Cl:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([Cl:25])[CH:24]=1)[N:21]([CH2:1][CH2:2][CH3:3])[C:20](=[O:26])[C:19]2=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N1C(C(C2=CC=CC=C12)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(NC2=C(C1)Cl)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(C(N(C2=C(C1)Cl)CCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.